molecular formula C10H14N2O4 B7785407 methyl 1-(3-methoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate

methyl 1-(3-methoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate

Cat. No.: B7785407
M. Wt: 226.23 g/mol
InChI Key: MOVVVLLCXCSHSS-UHFFFAOYSA-N
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Description

Methyl 1-(3-methoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring substituted with a methoxy group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-methoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method includes the reaction of a pyrazole derivative with a suitable esterifying agent under controlled conditions. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with methyl 3-methoxy-2-methyl-3-oxopropanoate in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-methoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 1-(3-methoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(3-methoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methoxy-2-methyl-3-oxopropyl)amino propanoate
  • Ethyl 3-((3-methoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate

Uniqueness

Methyl 1-(3-methoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 1-(3-methoxy-2-methyl-3-oxopropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-7(9(13)15-2)6-12-5-4-8(11-12)10(14)16-3/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVVVLLCXCSHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC(=N1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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